molecular formula C8H13NO2 B123319 N-(4-Oxocyclohexyl)acetamide CAS No. 27514-08-5

N-(4-Oxocyclohexyl)acetamide

Cat. No. B123319
CAS RN: 27514-08-5
M. Wt: 155.19 g/mol
InChI Key: WZEMYWNHKFIVKE-UHFFFAOYSA-N
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Description

N-(4-Oxocyclohexyl)acetamide, also known as 4-Acetamidocyclohexanone, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.194 Da .


Synthesis Analysis

The synthesis of N-(4-Oxocyclohexyl)acetamide involves the reaction of cyclohexanone with acetic anhydride and ammonium acetate in the presence of a catalyst . The resulting product is then purified and dried to obtain the final N-(4-Oxocyclohexyl)acetamide product .


Molecular Structure Analysis

The molecular structure of N-(4-Oxocyclohexyl)acetamide consists of 8 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3 .


Chemical Reactions Analysis

N-(4-Oxocyclohexyl)acetamide has been used as a reactant in the preparation of 2-Pyrimidinecarbonitrile derivatives as falcipain inhibitors and antiparasitic agents .


Physical And Chemical Properties Analysis

N-(4-Oxocyclohexyl)acetamide has a boiling point of 359.1±31.0 °C at 760 mmHg . The compound has a melting point of 137 °C . It has a flash point of 168.9±25.0 °C . The compound has a molar refractivity of 40.9±0.4 cm3 .

Scientific Research Applications

Synthesis and Medicinal Intermediates

N-(4-Oxocyclohexyl)acetamide has been synthesized using Jones reagent, which is a mild and controllable reaction offering stable yields. This process highlights its role as a medicinal intermediate, demonstrating its utility in pharmaceutical synthesis (Yin Xian-qing, 2006).

Biotransformation Studies

Studies have been conducted on the biotransformation of organic nitrate compounds, such as trans-N-(4-nitroxycyclohexyl)acetamide, in dogs. This research provides insights into the metabolism and elimination pathways of these compounds, which include N-(4-Oxocyclohexyl)acetamide as a significant metabolite (C. Zell, R. Neidlein, K. Strein, 1994).

Chemical Synthesis and Compound Development

N-(4-Oxocyclohexyl)acetamide has been used as a raw material in the synthesis of complex compounds like 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole. This highlights its role in the development of novel chemical entities, potentially useful in various applications including medicinal chemistry (Yin Xian-qing, 2006).

Enzyme Inhibition and Anticancer Agents

Research has explored the potential of aryl acetamide derived Zn(II) complexes in medicinal chemistry. These complexes, derived from compounds like N-(4-Oxocyclohexyl)acetamide, have been studied for their enzyme inhibition potential and anticancer properties, indicating a broader pharmacological application (K. Sultana, S. Zaib, N. U. Khan, I. Khan, K. Shahid, J. Simpson, J. Iqbal, 2016).

Metabolic Pathway and Toxicity Studies

Studies on metronidazole, a common drug, reveal that metabolites such as acetamide and N-(2-hydroxyethyl)oxamic acid are found in human urine. These metabolites, related to compounds like N-(4-Oxocyclohexyl)acetamide, offer insights into drug metabolism and potential toxicity, which are crucial in pharmacological research (R. Kock, B. Beaulieu, E. Chrystal, P. Goldman, 1981).

Safety And Hazards

N-(4-Oxocyclohexyl)acetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .

properties

IUPAC Name

N-(4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMYWNHKFIVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337089
Record name N-(4-Oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Oxocyclohexyl)acetamide

CAS RN

27514-08-5
Record name 4-Acetamidocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27514-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidocyclohexanone
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Record name N-(4-Oxocyclohexyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Oxocyclohexyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
GS Fonken, ME Herr, HC Murray… - The Journal of Organic …, 1968 - ACS Publications
Continuing our broad study of the microbiological oxygenation of simple monocyclic systems, a series of N-cycloalkylamides and,-dicycloalkylamides was subjected to fermentation by …
Number of citations: 24 pubs.acs.org
C Zell, R Neidlein, K Strein - Arzneimittel-forschung, 1994 - europepmc.org
The biotransformation of BM 12.1307 (trans-N-(4-nitroxycyclohexyl) acetamide, CAS 137291-91-3) in the dog was examined after oral and intravenous administration. For that purpose, …
Number of citations: 2 europepmc.org
P Marinko, AŠ Obreza, L Peterlin‐Mašič… - Journal of …, 2000 - Wiley Online Library
N‐(2‐Amino‐5,6,7,8‐tetrahydro‐6‐quinazolinyl)acetamide (9) and N‐(2,4‐diamino‐5,6,7,8‐tetrahydro‐6‐quinazolinyl)acetamide (6) were synthesized from N‐(4‐oxocyclohexyl)…
Number of citations: 16 onlinelibrary.wiley.com
A Singavarapu, GS Reddipalli… - Letters in Organic …, 2022 - ingentaconnect.com
The novel synthetic route to the antipsychotic drug Cariprazine was developed and demonstrated on a commercial scale. The synthesis of Cariprazine is achieved from N-(4- …
Number of citations: 0 www.ingentaconnect.com
SD Bhosle, SV Itage, B Gangapuram… - … Process Research & …, 2022 - ACS Publications
Schizophrenia is a chronic and severe mental disorder affecting 20 million people worldwide. Research has not identified the causes of schizophrenia as one single factor. It is thought …
Number of citations: 4 pubs.acs.org
AN Zhou, XW Chen, YL Qi, GL Duan… - … Process Research & …, 2019 - ACS Publications
Herein we describe the development of a kilogram-scale preparation of a preferential dopamine D 3 versus D 2 receptor antagonist SIPI 6398 (1) as a new alternative treatment for …
Number of citations: 2 pubs.acs.org
A Kranjc, L Peterlin-Mašič, J Ilaš, A Preželj… - Bioorganic & medicinal …, 2004 - Elsevier
Optimization of lead compounds 1 and 2 resulted in novel, selective, and potent thrombin inhibitors incorporating weakly basic heterobicyclic P 1 -arginine mimetics. The design, …
Number of citations: 12 www.sciencedirect.com
RA Johnson, ME Herr, HC Murray… - The Journal of Organic …, 1968 - ACS Publications
Microbiological oxygenation with Sporotrichumsulfurescens has been shown to occur at C-4 of 1-benzoylpiperidine (1), at C-3 and C-4 of 1-benzoylhexamethylenimine (6), at C-4 of 1-p-…
Number of citations: 48 pubs.acs.org
XW Chen, YY Sun, L Fu, JQ Li - European Journal of Medicinal Chemistry, 2016 - Elsevier
A series of novel benzisothiazolylpiperazine derivatives combining potent dopamine D 2 and D 3 , and serotonin 5-HT 1A and 5-HT 2A receptor properties were synthesized and …
Number of citations: 19 www.sciencedirect.com
M Bingöl, N Turan - Journal of Molecular Structure, 2020 - Elsevier
A new Schiff base ligand (L) obtained from methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-hydroxy-3-methoxybenzaldehyde was synthesized. …
Number of citations: 33 www.sciencedirect.com

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